molecular formula C14H17NO5 B1327886 Ethyl 6-(4-nitrophenyl)-6-oxohexanoate CAS No. 898777-61-2

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate

Cat. No.: B1327886
CAS No.: 898777-61-2
M. Wt: 279.29 g/mol
InChI Key: YSUWUMCUTUGSCZ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a keto group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, particularly at the nitro group, to form the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

    Reduction: The major product is 6-(4-aminophenyl)-6-oxohexanoate.

    Substitution: The products depend on the nucleophile used, such as 6-(4-aminophenyl)-6-oxohexanoate if an amine is used.

    Hydrolysis: The products are 6-(4-nitrophenyl)-6-oxohexanoic acid and ethanol.

Scientific Research Applications

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-nitrophenyl)-6-oxohexanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The keto group can also engage in interactions with enzymes and other proteins, influencing their activity.

Comparison with Similar Compounds

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-(4-aminophenyl)-6-oxohexanoate: This compound is the reduced form of this compound and has different reactivity and biological properties.

    Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological activities.

    Ethyl 6-(4-chlorophenyl)-6-oxohexanoate:

This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

ethyl 6-(4-nitrophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-2-20-14(17)6-4-3-5-13(16)11-7-9-12(10-8-11)15(18)19/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUWUMCUTUGSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645726
Record name Ethyl 6-(4-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-61-2
Record name Ethyl 4-nitro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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